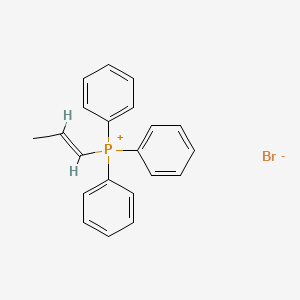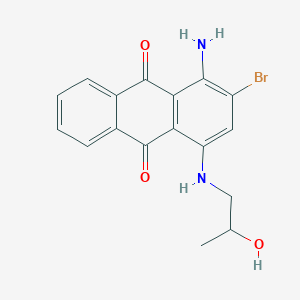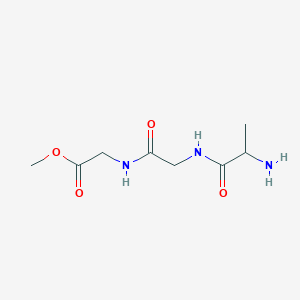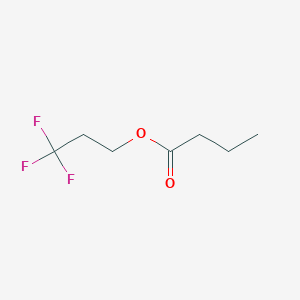
3,3,3-Trifluoropropylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoropropylbutyrate is an organic compound characterized by the presence of trifluoromethyl groups attached to a propyl chain, which is further esterified with butyric acid. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropylbutyrate typically involves the esterification of 3,3,3-trifluoropropanol with butyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoropropionic acid or trifluoromethyl ketones.
Reduction: Formation of 3,3,3-trifluoropropanol.
Substitution: Formation of various trifluoromethyl-substituted derivatives.
Scientific Research Applications
3,3,3-Trifluoropropylbutyrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropylbutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropanol: A precursor in the synthesis of 3,3,3-Trifluoropropylbutyrate, known for its use in organic synthesis.
3,3,3-Trifluoropropionic acid: Another related compound used in the synthesis of various fluorinated derivatives.
3,3,3-Trifluoropropyltrimethoxysilane: Utilized in the modification of surfaces and materials to impart hydrophobic properties.
Uniqueness
This compound stands out due to its ester functional group, which imparts unique reactivity and stability compared to its alcohol and acid counterparts. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research and industrial applications.
Properties
Molecular Formula |
C7H11F3O2 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
3,3,3-trifluoropropyl butanoate |
InChI |
InChI=1S/C7H11F3O2/c1-2-3-6(11)12-5-4-7(8,9)10/h2-5H2,1H3 |
InChI Key |
HXPMSBXZXIISLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


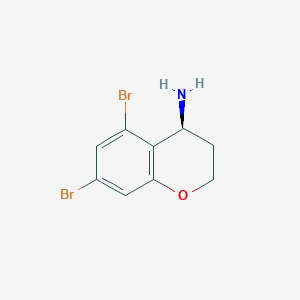
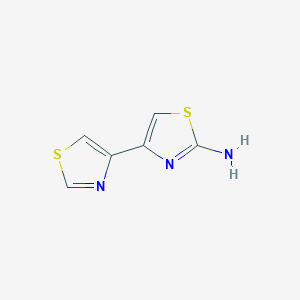
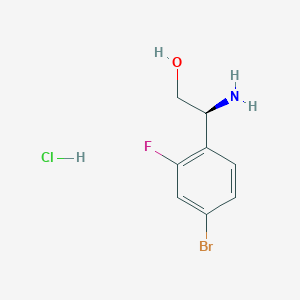

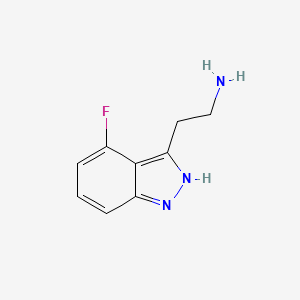
![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B13148853.png)
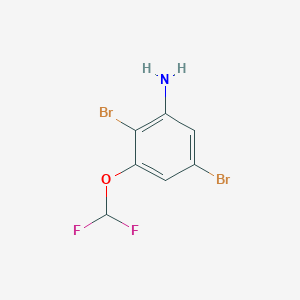
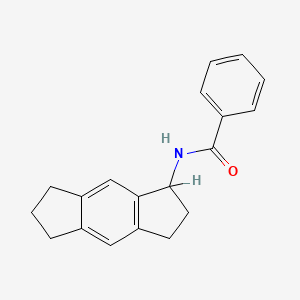
![Methyl 2-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13148866.png)

